![molecular formula C14H17N3O3 B2545472 methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate CAS No. 573950-58-0](/img/structure/B2545472.png)

methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

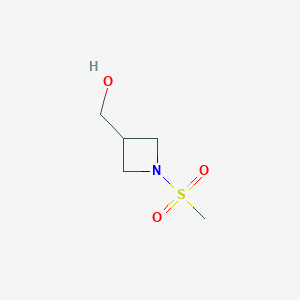

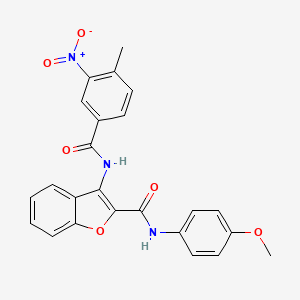

The compound of interest, methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate, is a derivative of methyl 3-amino-1H-indole-2-carboxylate, which is known to be a versatile intermediate in the synthesis of various heterocyclic compounds. The presence of the dimethylamino group suggests potential reactivity typical of amino compounds, and the indole core is a common motif in many biologically active molecules.

Synthesis Analysis

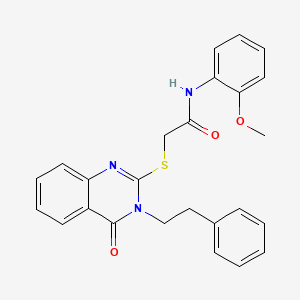

The synthesis of related compounds typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with various reagents. For example, reactions with aryl isocyanates and isothiocyanates lead to the formation of 5H-pyrimido[5,4-b]indole derivatives, as demonstrated in the synthesis of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones . These reactions often involve alkylation at nitrogen or sulfur atoms, indicating the potential for further functionalization of the indole core.

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-[1,2-(Z)-Bis(methoxycarbonyl)vinyl]amino-5-dimethylamino-2-methoxy-3-methyl-4(3H)-pyrimidinone, is characterized by intramolecular hydrogen bonding, which can influence the conformation and reactivity of the molecule . This suggests that the molecular structure of the compound may also exhibit specific conformational features due to intramolecular interactions.

Chemical Reactions Analysis

Compounds with similar functional groups have been shown to undergo a variety of chemical reactions. For instance, 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil is known to participate in [4+2] cycloaddition reactions and Michael addition, leading to the formation of pyrido[2,3-d]pyrimidines and pyrrolo[3,4-c]pyridines . This indicates that the compound of interest may also be a suitable substrate for cycloaddition and other nucleophilic addition reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound of interest are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the reactivity of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate with selenium dioxide suggests that the compound may undergo oxidative heterocyclization and condensation reactions . Additionally, the reaction of methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate with primary and secondary amines indicates that the dimethylamino group can be substituted, which could be relevant for the modification of the compound's physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing new molecules derived from methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate. For example, the synthesis of 9-hydroxy-5-methyl-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides as a promising series of antitumor olivacine derivatives demonstrates the compound's utility in creating potent antitumor agents with high cytotoxicity for cultured cells and good antitumor activity in vivo (Jasztold-Howorko et al., 1994).

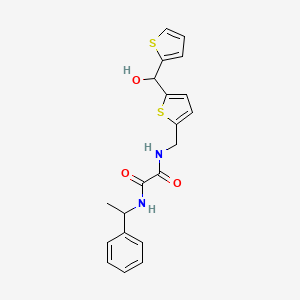

Electrophilic Substitution Reactions

Investigations into the electrophilic substitution reactions of alkylated 2-aminoindole derivatives reveal that the chemical structure of this compound can undergo specific reaction patterns, leading to various 3-substituted reaction products. This research highlights the reactivity and potential modifications of the compound under different conditions (Golubeva et al., 1985).

Development of Heterocyclic Systems

The compound has also been used in the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating its versatility as a precursor for various heterocyclic compounds. This showcases its potential in the development of novel chemical entities for further study and application in different fields of chemistry (Selič et al., 1997).

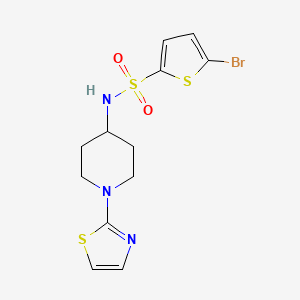

Antimicrobial Activity Screening

Some derivatives of this compound have been synthesized and screened for antimicrobial activity. This line of research is crucial for identifying new compounds with potential therapeutic applications, particularly as antimicrobial agents (Badne et al., 2011).

Wirkmechanismus

Target of Action

It is known that indole derivatives, to which this compound belongs, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the effects of this compound at the molecular and cellular level are diverse and depend on the specific targets and pathways it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .

Eigenschaften

IUPAC Name |

methyl 3-(dimethylaminomethylideneamino)-6-methoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-17(2)8-15-12-10-6-5-9(19-3)7-11(10)16-13(12)14(18)20-4/h5-8,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLDAKIQUWYBQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(NC2=C1C=CC(=C2)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26666417 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2545391.png)

![N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2545393.png)

![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)

![4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2545404.png)

![N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2545409.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2545411.png)